3-Maleimidobenzoic acid N-hydroxysuccinimide ester

Catalog No.
S534622
CAS No.
58626-38-3
M.F
C15H10N2O6
M. Wt
314.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Maleimidobenzoic acid N-hydroxysuccinimide ester

CAS Number

58626-38-3

Product Name

3-Maleimidobenzoic acid N-hydroxysuccinimide ester

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-(2,5-dioxopyrrol-1-yl)benzoate

Molecular Formula

C15H10N2O6

Molecular Weight

314.25 g/mol

InChI

InChI=1S/C15H10N2O6/c18-11-4-5-12(19)16(11)10-3-1-2-9(8-10)15(22)23-17-13(20)6-7-14(17)21/h1-5,8H,6-7H2

InChI Key

LLXVXPPXELIDGQ-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC(=CC=C2)N3C(=O)C=CC3=O

Solubility

Soluble in DMSO

Synonyms

3-maleimidobenzoyl N-hydroxysuccinimide, 3-maleimidobenzoyl N-hydroxysuccinimide ester, m-maleimidobenzoic acid N-hydroxysuccinimide ester, meta-maleimidobenzoyl N-hydroxysuccinimide, N-(m-maleimidobenzoyloxy)succinimide, N-succinimidyl m-maleimidobenzoate

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC(=CC=C2)N3C(=O)C=CC3=O

Description

The exact mass of the compound 3-Maleimidobenzoyl N-hydroxysuccinimide is 314.0539 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 294786. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Imides - Succinimides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Heterobifunctional Coupling Agent

3-Maleimidobenzoyl N-hydroxysuccinimide (MBS) is a valuable tool in scientific research due to its function as a heterobifunctional coupling agent. This means it possesses two distinct reactive groups that can form covalent bonds with different types of molecules [, ]. One end of the molecule features an N-hydroxysuccinimide (NHS) ester group, which readily reacts with primary amines (present in proteins and other biomolecules). The other end boasts a maleimide group, known for its reactivity with thiol (sulfhydryl) groups found in cysteine residues of proteins [, ].

This unique bifunctional property allows MBS to covalently link molecules containing primary amines with those containing thiols. This capability finds applications in various research fields, including:

  • Enzyme Immunoconjugate Formation: MBS plays a crucial role in creating enzyme immunoconjugates, which are hybrid molecules combining enzymes with antibodies []. The NHS ester end of MBS reacts with the primary amines on the antibody, while the maleimide group targets thiol groups on the enzyme. This creates a stable linkage between the two molecules, enabling the development of sensitive immunoassays for research and diagnostic purposes [].

Protein Cross-linking

Another significant application of MBS lies in protein cross-linking. This technique involves covalently linking two or more protein molecules, allowing researchers to study protein-protein interactions and investigate protein structure and function [].

The NHS ester group of MBS reacts with primary amines on one protein, while the maleimide group targets a thiol group on another protein. This forms a cross-link between the two proteins, enabling researchers to analyze protein interactions and gain insights into protein complexes involved in various cellular processes [].

Other Applications

Beyond the aforementioned applications, MBS finds use in other areas of scientific research, such as:

  • Drug Delivery Systems: MBS can be used to create targeted drug delivery systems by attaching drugs containing thiol groups to carriers like liposomes or nanoparticles possessing primary amines.
  • Biomaterial Modification: Researchers can employ MBS to modify the surface properties of biomaterials, potentially influencing cell adhesion and other cellular interactions.

3-Maleimidobenzoic acid N-hydroxysuccinimide ester is a chemical compound with the molecular formula C₁₅H₁₀N₂O₆ and a molecular weight of approximately 314.26 g/mol. It is characterized by its off-white solid appearance and has a melting point range of 175-177°C. This compound is primarily utilized as a coupling reagent in bioconjugation processes due to its ability to form stable linkages between amine and sulfhydryl groups, making it valuable in various biochemical applications .

The primary chemical reaction involving 3-Maleimidobenzoic acid N-hydroxysuccinimide ester is the formation of covalent bonds between amines and sulfhydryl groups. The reaction occurs through the nucleophilic attack of a thiol group on the maleimide moiety, resulting in a thioether bond. This reaction is irreversible and non-cleavable, which is advantageous for creating stable conjugates in protein labeling and crosslinking applications. The presence of the N-hydroxysuccinimide ester enhances the reactivity towards amines, facilitating efficient coupling reactions .

3-Maleimidobenzoic acid N-hydroxysuccinimide ester exhibits significant biological activity as a crosslinker in protein chemistry. It is commonly used to create enzyme immunoconjugates, allowing for the development of sensitive assays for detecting proteins and antibodies. The stability of the formed conjugates makes this compound particularly useful in therapeutic applications, such as targeted drug delivery systems and vaccine development .

The synthesis of 3-Maleimidobenzoic acid N-hydroxysuccinimide ester typically involves the following steps:

  • Formation of Maleimide Derivative: The starting material, maleic anhydride, is reacted with an appropriate aromatic compound to form a maleimide derivative.
  • Esterification: The maleimide derivative undergoes esterification with N-hydroxysuccinimide to yield 3-Maleimidobenzoic acid N-hydroxysuccinimide ester.
  • Purification: The product is purified through recrystallization or chromatography techniques to achieve high purity levels (≥ 95%) .

3-Maleimidobenzoic acid N-hydroxysuccinimide ester has several key applications:

  • Protein Labeling: Used in bioconjugation to label proteins for various analytical techniques.
  • Enzyme Immunoassays: Facilitates the development of enzyme-linked immunosorbent assays (ELISA) by crosslinking enzymes to antibodies.
  • Drug Delivery Systems: Employed in creating stable conjugates for targeted delivery of therapeutics.
  • Vaccine Development: Utilized in linking antigens to carriers for improved immune response .

Studies on the interactions of 3-Maleimidobenzoic acid N-hydroxysuccinimide ester focus on its reactivity with various biomolecules, particularly proteins containing free thiol or amine groups. These interactions are essential for understanding how this compound can be effectively used in bioconjugation strategies. Research indicates that the efficiency of coupling reactions can be influenced by factors such as pH, temperature, and the presence of other reactive groups within the target biomolecules .

Several compounds share similarities with 3-Maleimidobenzoic acid N-hydroxysuccinimide ester, particularly in their use as crosslinkers or coupling agents. Here are some notable examples:

Compound NameStructure TypeUnique Features
m-Maleimidobenzoyl-N-hydroxysuccinimide esterHeterobifunctional crosslinkerContains both maleimide and NHS groups; commonly used in protein conjugation .
Sulfo-m-maleimidobenzoyl-N-hydroxysulfosuccinimide esterWater-soluble crosslinkerEnhanced solubility for use in biological systems; similar reactivity but more hydrophilic .
4-(N-maleimidomethyl)cyclohexane-1-carboxylic acidMaleimide-based linkerProvides different spacer length; useful for specific bioconjugation applications .

Uniqueness of 3-Maleimidobenzoic Acid N-Hydroxysuccinimide Ester: Its distinctive feature lies in its balance between hydrophobicity and reactivity, enabling efficient coupling while maintaining stability under physiological conditions. This makes it particularly advantageous for applications requiring robust conjugate formation without compromising biological activity .

Purity

>98% (or refer to the Certificate of Analysis)

Exact Mass

314.0539

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Indicators and Reagents

Pictograms

Irritant

Irritant

Other CAS

58626-38-3

Wikipedia

3-Maleimidobenzoic acid N-hydroxysuccinimide ester

Dates

Modify: 2023-08-15
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